[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone
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Description
“2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” is a chemical compound with the molecular formula C16H17ClN2OS . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone” consists of 16 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds related to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, and evaluated their antimicrobial activity. They found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
- Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound structurally related to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone. They provided detailed insights into the molecular structure and stability (Karthik et al., 2021).
- Prasad et al. (2018) synthesized and characterized a novel bioactive heterocycle similar to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, focusing on its antiproliferative activity and structural details (Prasad et al., 2018).
Cancer Research
- Lefranc et al. (2013) investigated thiazoles, including compounds akin to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, for their in vitro growth inhibitory activity against various human cancer cell lines. They observed significant activity, particularly against gliomas (Lefranc et al., 2013).
Synthesis and Characterization
- Rui (2010) researched the synthesis of a compound structurally similar to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, detailing the process and structural identification (Rui, 2010).
Drug Discovery
- Palkowitz et al. (1997) discovered and synthesized a compound related to 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone, highlighting its potential as a selective estrogen receptor modulator (Palkowitz et al., 1997).
properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPULHIQXIETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone |
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